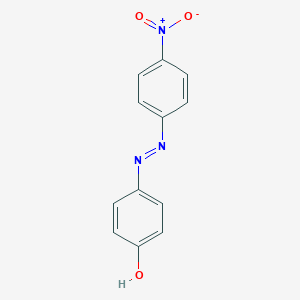

4-(4-Nitrophenylazo)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPVIOTANUINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061690 | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-60-5 | |

| Record name | 4-Hydroxy-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenylazo)phenol

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Nitrophenylazo)phenol, an azo dye. The synthesis is a classic example of an electrophilic aromatic substitution reaction, proceeding through a two-step process: the diazotization of 4-nitroaniline (B120555) followed by the azo coupling of the resulting diazonium salt with phenol (B47542). This document details the underlying chemical mechanisms, provides structured experimental protocols, and presents quantitative data for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Mechanism

The synthesis of this compound is fundamentally a two-stage process. The first stage is the formation of a 4-nitrobenzenediazonium (B87018) salt from 4-nitroaniline. The second stage is the electrophilic aromatic substitution reaction between the diazonium salt and phenol.

Stage 1: Diazotization of 4-Nitroaniline

The diazotization reaction involves the conversion of the primary aromatic amine, 4-nitroaniline, into a diazonium salt.[1][2] This is typically achieved by treating 4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).[1][3][4][5] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[6]

The mechanism proceeds as follows:

-

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2]

-

Nucleophilic Attack: The amino group of 4-nitroaniline acts as a nucleophile and attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: The diazohydroxide is protonated in the acidic medium, followed by the elimination of a water molecule to yield the stable 4-nitrobenzenediazonium ion. The electron-withdrawing nitro group on the benzene (B151609) ring enhances the stability of the diazonium salt.[7]

Stage 2: Azo Coupling Reaction

The 4-nitrobenzenediazonium ion is a weak electrophile that reacts with activated aromatic compounds, such as phenol, in an electrophilic aromatic substitution reaction known as azo coupling.[8][9][10] For the reaction with phenol, the coupling is typically carried out in a basic or mildly alkaline medium.[6][8] The basic conditions deprotonate the hydroxyl group of phenol to form the more strongly activating phenoxide ion, which is a better nucleophile.[6]

The mechanism proceeds as follows:

-

Formation of the Phenoxide Ion: In a basic solution, phenol is deprotonated to form the sodium phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ion attacks the terminal nitrogen of the 4-nitrobenzenediazonium ion. The attack occurs predominantly at the para-position of the phenoxide ion due to steric hindrance at the ortho-positions.[8][10]

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.[8] The product is a colored compound due to the extended conjugated system of the azo group linking the two aromatic rings.[3][10]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Diazotization of 4-Nitroaniline

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

A suspension of 4-nitroaniline is prepared in an acidic solution. For example, 1.38 g of p-nitroaniline can be added to a cooled solution of 2 mL of concentrated H₂SO₄ in 10 mL of distilled water.[7]

-

The mixture is cooled to a temperature between 0 and 5°C in an ice bath with constant stirring.[1][7]

-

A pre-cooled aqueous solution of sodium nitrite (e.g., 0.69 g in 2 mL of distilled water) is added slowly and dropwise to the 4-nitroaniline suspension.[7]

-

The temperature must be maintained between 0 and 5°C throughout the addition to prevent the decomposition of the diazonium salt.[7] The reaction mixture is stirred for an additional 10-15 minutes after the addition is complete.

Azo Coupling with Phenol

Materials:

-

4-Nitrobenzenediazonium salt solution (from the previous step)

-

Phenol

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

A solution of phenol is prepared in an aqueous alkaline medium. For instance, dissolve phenol in a 5% aqueous sodium hydroxide solution.[4] This forms the sodium phenoxide salt.

-

This alkaline solution of phenol is cooled to 5-10°C in an ice bath.[1]

-

The cold diazonium salt solution is slowly added to the alkaline phenol solution with efficient stirring.[1]

-

The temperature is maintained between 5 and 10°C, and the pH is controlled to remain alkaline.[1]

-

A colored precipitate of this compound will form.

-

The mixture is stirred for an additional 15-30 minutes in the ice bath to ensure complete reaction.

-

The solid product is collected by vacuum filtration, washed with cold water, and can be recrystallized from a suitable solvent, such as ethanol, to purify it.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitroaniline | 1.38 g | [7] |

| Sodium Nitrite | 0.69 g | [7] |

| Phenol | 0.94 g | [1] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [1][7] |

| Coupling Temperature | 5-10 °C | [1] |

| Coupling pH | Alkaline | [6][8] |

| Product | ||

| Yield | ~58% (with Phenol) | [7] |

| Appearance | Orange-yellow solid | [8] |

Visualizations

Caption: Mechanism of the diazotization of 4-nitroaniline.

Caption: Mechanism of the azo coupling of 4-nitrobenzenediazonium ion with phenol.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. Azo Coupling [organic-chemistry.org]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral analysis techniques used to characterize 4-(4-Nitrophenylazo)phenol, a significant azo dye derivative. The document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of this compound. It includes structured data tables for easy comparison of key spectral features and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound, also known as 4-hydroxy-4'-nitroazobenzene, is an organic compound characterized by a diazene (B1210634) bridge (-N=N-) connecting a phenol (B47542) and a nitrobenzene (B124822) ring. This structure imparts distinct chromophoric properties, making its spectral analysis crucial for identification, purity assessment, and understanding its electronic and structural characteristics.

Caption: Chemical Structure of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: UV-Visible Spectroscopy Data

| Parameter | Value | Solvent |

| λmax (π → π) | ~350-380 nm | Common organic solvents |

| λmax (n → π) | ~420-450 nm | Common organic solvents |

Note: The exact λmax can vary depending on the solvent polarity. A significant red shift of approximately 100 nm is observed upon deprotonation of the phenolic hydroxyl group.[1]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3415 | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1590-1570 | N=N stretch | Azo group |

| 1515 | Asymmetric NO₂ stretch | Nitro group |

| 1345 | Symmetric NO₂ stretch | Nitro group |

| 1280-1180 | C-O stretch | Phenolic C-O |

[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.5 | s, 1H, -OH |

| ~8.3 | d, 2H, Ar-H ortho to -NO₂ |

| ~8.0 | d, 2H, Ar-H meta to -NO₂ |

| ~7.8 | d, 2H, Ar-H ortho to -N=N |

| ~7.0 | d, 2H, Ar-H meta to -N=N |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The assignments are based on typical values for similar structures.

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis of this compound

The synthesis is a classic example of a diazotization and azo coupling reaction.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

p-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Diazotization of p-nitroaniline:

-

Dissolve a specific molar amount of p-nitroaniline in a minimal amount of concentrated HCl and add water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to p-nitroaniline) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-20 minutes to ensure the complete formation of the p-nitrophenyldiazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Isolate the crude product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

-

UV-Visible Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO).

-

Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions.

Caption: Electronic transitions in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the dry, powdered sample of this compound directly onto the ATR crystal.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the ¹H NMR and ¹³C NMR spectra.

-

Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values for the different nuclei in the molecule.

Conclusion

The spectral analysis of this compound using UV-Vis, FTIR, and NMR spectroscopy provides a comprehensive understanding of its chemical structure and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of azo dyes in various scientific and industrial fields, including drug development where such chromophoric scaffolds can be utilized as probes or building blocks.

References

properties and characteristics of 4-(4-Nitrophenylazo)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and characteristics of the azo compound 4-(4-Nitrophenylazo)phenol (also known as 4-Hydroxy-4'-nitroazobenzene). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical attributes, synthesis protocols, and potential applications of this molecule. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for its synthesis, and key logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic compound characterized by an azo bridge (-N=N-) linking a nitrophenyl group and a phenol (B47542) group. This structure imparts distinct chromophoric properties and chemical reactivity. The presence of the electron-withdrawing nitro group and the acidic phenolic hydroxyl group are key determinants of its chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(E)-(4-nitrophenyl)diazenyl]phenol | N/A |

| Synonyms | 4-Hydroxy-4'-nitroazobenzene, p-Nitrophenylazophenol | [1][2] |

| CAS Number | 1435-60-5 | [1] |

| Molecular Formula | C₁₂H₉N₃O₃ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| Appearance | Red powder, powder to crystal | [3] |

| Melting Point | 216 °C | [4] |

| Water Solubility | Low | N/A |

| Solubility | Soluble in polar organic solvents like ethanol (B145695) and acetone. | N/A |

| Density (estimate) | 1.2985 g/cm³ | N/A |

| Refractive Index (estimate) | 1.5700 | N/A |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process involves two primary stages: the diazotization of a primary aromatic amine (4-nitroaniline) and the subsequent electrophilic aromatic substitution reaction with an activated aromatic compound (phenol).

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beakers, magnetic stirrer, stirring bar, filtration apparatus

Procedure:

Step 1: Diazotization of 4-Nitroaniline

-

Prepare an acidic solution by carefully adding concentrated hydrochloric acid to water.

-

Suspend 4-nitroaniline in the acidic solution. The mixture should be cooled to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a pre-cooled aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension. It is critical to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture in the ice bath for approximately 15-30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium (B87018) salt solution. The resulting solution should be kept cold and used promptly in the next step.

Step 2: Azo Coupling with Phenol

-

In a separate beaker, prepare an alkaline solution by dissolving phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more reactive sodium phenoxide salt.

-

Cool the alkaline phenol solution to 5-10 °C in an ice bath.

-

Slowly add the cold 4-nitrobenzenediazonium salt solution (from Step 1) to the alkaline phenol solution with vigorous stirring. The coupling reaction is typically rapid, indicated by the formation of a brightly colored precipitate.

-

Maintain the temperature of the reaction mixture between 5-10 °C throughout the addition.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the completion of the reaction.

-

The resulting solid product, this compound, is isolated by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted salts or impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product in a desiccator or a low-temperature oven.

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The extended conjugation system involving the two aromatic rings and the azo group is responsible for its characteristic UV-Visible absorption, while the specific functional groups give rise to distinct signals in IR and NMR spectroscopy.

Table 2: Spectral Characteristics of this compound

| Spectroscopic Technique | Characteristic Peaks / Signals | Reference(s) |

| UV-Visible (in CDCl₃) | λₘₐₓ ≈ 357 nm (π → π* transition of the azo group) | [3] |

| Infrared (IR, KBr) | ~3434 cm⁻¹ (O-H stretch, broad), ~1633 cm⁻¹ (N=N stretch), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (1600-1400 cm⁻¹) | [3] |

| ¹H NMR (in CDCl₃) | δ ~5.26 ppm (s, 1H, Ar-OH), δ 6.97-8.36 ppm (m, 8H, aromatic protons) | [3] |

| ¹³C NMR (in CDCl₃) | δ 116-129 ppm (aromatic C-H), δ ~136 ppm (HO-C), δ ~147 ppm (O₂N-C), δ ~151, ~158 ppm (carbons adjacent to azo group) | [3] |

Applications in Research and Development

While this compound itself is primarily known as a dye intermediate, its structural motifs—the azo linkage, the nitro group, and the phenolic hydroxyl group—are of significant interest in various scientific disciplines.

-

Dye and Pigment Synthesis: It serves as a precursor or an intermediate in the manufacturing of more complex azo dyes and pigments.[1]

-

Molecular Probes and Sensors: The chromophoric nature of the molecule, which can be sensitive to changes in the chemical environment (e.g., pH), makes it a candidate for the development of chemical sensors. The phenolic hydroxyl group can be deprotonated, leading to a color change, which is a principle that could be exploited in pH indicators or other sensing applications.

-

Antimicrobial Research: Azo compounds and phenolic derivatives have been investigated for their biological activities. While specific studies on this compound are limited, related structures, such as other azo-naphthol dyes and functionalized phenols, have demonstrated antimicrobial activity against various strains of bacteria and fungi.[3][5][6] This suggests that it could serve as a scaffold for developing new antimicrobial agents.

-

Pharmaceutical Scaffolding: The molecule contains functional groups that are amenable to further chemical modification. This allows for its use as a starting material or a scaffold in the synthesis of more complex molecules with potential therapeutic properties.[2][7] For instance, azo compounds have been explored for a range of pharmacological activities.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of this compound.

Caption: Workflow for the synthesis of this compound.

Structure-Property Relationship

This diagram outlines the key structural components of this compound and their influence on its fundamental properties.

Caption: Relationship between structure and properties.

References

- 1. scbt.com [scbt.com]

- 2. 4-[(4-Nitrophenyl)-azo]-phenol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-[(4-Nitrophenyl)-azo]-phenol | 1435-60-5 | FN31052 [biosynth.com]

4-(4-Nitrophenylazo)phenol solubility and stability data

An In-Depth Technical Guide on 4-(4-Nitrophenylazo)phenol: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a significant azo dye derivative. This document details its physicochemical properties, experimental protocols for solubility and stability assessment, and visual representations of its synthesis and potential degradation pathways.

Core Properties of this compound

This compound, with the CAS Number 1435-60-5, is an organic compound characterized by an azo group (-N=N-) linking a p-nitrophenyl group to a phenol (B47542) group. This structure is fundamental to its properties as a dye and pH indicator.

Physicochemical Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₃ | |

| Molecular Weight | 243.22 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| Melting Point | 216 °C |

Solubility Data

The solubility of this compound is a critical parameter for its application in various scientific and industrial domains. Its solubility is largely dictated by the polarity of the solvent.

Aqueous Solubility

The presence of both a polar nitro group and a phenolic hydroxyl group, alongside nonpolar aromatic rings, results in limited solubility in water.

| Condition | Solubility Value | Reference |

| Water at 25 °C | 3.892 mg/L | [1] |

| Aqueous solution at pH 7.4 | 17.9 µg/mL | [2] |

Solubility in Organic Solvents

Generally, this compound exhibits higher solubility in polar organic solvents compared to water. It is expected to be soluble in solvents such as ethanol, acetone, and methanol (B129727) due to favorable dipole-dipole interactions and hydrogen bonding with the phenolic group.

Stability Profile

The stability of azo dyes like this compound is a key determinant of their utility and longevity. Degradation can be initiated by thermal stress, light exposure, and extreme pH conditions.

Thermal Stability

Photostability

Azo compounds are known to undergo trans-cis isomerization upon exposure to light. While this is a reversible process, prolonged exposure to UV light can lead to photodegradation. The stability of azo dyes to light is a critical factor in their application as colorants.

pH Stability

The pH of a solution can significantly affect the stability and color of azo dyes. Extreme pH conditions, both acidic and alkaline, can promote the degradation of the dye structure. Many azo dyes also function as pH indicators due to protonation or deprotonation of functional groups, which alters their absorption spectra. For instance, the related compound 4-(4-Nitrophenylazo)resorcinol (Azo Violet) is yellow below pH 11 and violet above pH 13.[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the water solubility of a chemical substance.

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous phase.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.

-

Sample Preparation: Samples of this compound are prepared, potentially in a relevant formulation or solvent, and placed in appropriate containers.

-

Stress Conditions: The samples are exposed to a range of accelerated conditions. Common stressors include:

-

Temperature: Samples are stored at elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

Humidity: For solid-state stability, samples are often exposed to high humidity levels (e.g., 75% RH).

-

Light: Photostability is assessed by exposing samples to a controlled light source (e.g., a xenon lamp) that mimics sunlight.

-

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: The withdrawn samples are analyzed for degradation products and any change in physical or chemical properties. HPLC is a common technique for quantifying the parent compound and detecting degradation products.

-

Data Extrapolation: The degradation rates at accelerated conditions are used to extrapolate the expected shelf-life at normal storage conditions, often using the Arrhenius equation for thermal stability.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis Workflow

The synthesis of this compound typically involves a two-step diazotization and azo coupling reaction.

Caption: Synthesis of this compound.

Generalized Azo Dye Degradation Pathway

This diagram illustrates a simplified, generalized pathway for the degradation of azo dyes under reductive conditions, which is a common environmental fate.

Caption: Generalized degradation pathway for azo dyes.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7)

Authoritative Note on CAS Number: The provided CAS number, 1435-60-5, corresponds to 4-(4-Nitrophenylazo)phenol. However, based on the context of the requested information, this guide will focus on 1-(2-Methoxyethyl)piperazine, for which the correct CAS number is 13484-40-7 . This compound is a significant building block in medicinal chemistry and drug development.

This technical guide offers a comprehensive overview of the physicochemical properties of 1-(2-Methoxyethyl)piperazine, designed for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access to data and to provide a foundational understanding of the experimental context for these properties.

Chemical Identity

1-(2-Methoxyethyl)piperazine is a derivative of piperazine (B1678402), a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. In this molecule, a 2-methoxyethyl group is attached to one of the nitrogen atoms.

| Identifier | Value |

| IUPAC Name | 1-(2-methoxyethyl)piperazine[1] |

| Synonyms | N-(2-Methoxyethyl)piperazine, 4-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl Ether[2][3] |

| CAS Number | 13484-40-7[1][2] |

| Molecular Formula | C₇H₁₆N₂O[1][2][3][4] |

| Molecular Weight | 144.21 g/mol [1][2][3] |

| SMILES | COCCN1CCNCC1[3] |

| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of 1-(2-Methoxyethyl)piperazine are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [2][5] |

| Boiling Point | 193-194 °C (lit.) | [2] |

| Density | 0.970 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.4730 (lit.) | [2] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| pKa | 9.15 ± 0.10 (Predicted) | [2] |

| XLogP3 | -0.5 | [1] |

| Water Solubility | Soluble | |

| Melting Point | 100-101 °C | [2] |

Spectral Data

Spectral data are essential for the structural confirmation and purity assessment of 1-(2-Methoxyethyl)piperazine.

| Spectrum | Details | Source(s) |

| ¹³C NMR | Spectra are available in spectral databases. | [1] |

| Infrared (IR) | FTIR and ATR-IR spectra have been recorded. The spectra were obtained using a Bruker Tensor 27 FT-IR instrument. | [1] |

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of 1-(2-Methoxyethyl)piperazine are not extensively detailed in the available literature, the following are standard methodologies that are generally employed.

a) Boiling Point Determination:

A standard method for determining the boiling point of a liquid involves distillation.

-

Apparatus Setup: A distillation flask is filled with the liquid, and a thermometer is placed such that the bulb is just below the side arm of the flask. The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and its vapor condenses into the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is dependent on pressure.

b) Density Measurement:

The density of a liquid is typically determined using a pycnometer or a density meter.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.

-

Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.

c) Refractive Index Measurement:

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

-

Calibration: The refractometer is calibrated using a standard of a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis Workflow

A common method for the synthesis of 1-(2-Methoxyethyl)piperazine involves the reaction of piperazine with a 2-methoxyethylating agent. The following diagram illustrates a generalized workflow for its synthesis.

References

- 1. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 1-(2-Methoxyethyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

In-Depth Technical Guide: Structural Elucidation of 4-Hydroxy-4'-nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydroxy-4'-nitroazobenzene, a key azobenzene (B91143) derivative with applications in chemical and biological research. This document details the analytical techniques and experimental protocols used to confirm its molecular structure, presenting key quantitative data in a clear and accessible format.

Compound Identity and Properties

4-Hydroxy-4'-nitroazobenzene is an organic compound characterized by an azo bridge (-N=N-) connecting a phenol (B47542) ring and a nitrobenzene (B124822) ring.

| Property | Value |

| Chemical Formula | C₁₂H₉N₃O₃[1][2] |

| Molecular Weight | 243.22 g/mol [1][2] |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]phenol[1] |

| CAS Number | 1435-60-5[2] |

| Appearance | Orange to brown powder or crystalline material |

Spectroscopic Data for Structural Confirmation

The structural confirmation of 4-Hydroxy-4'-nitroazobenzene relies on a combination of spectroscopic techniques that probe its molecular framework and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3415 | -OH stretching vibration |

| ~1515 | Asymmetric -NO₂ stretching vibration |

| ~1345 | Symmetric -NO₂ stretching vibration |

This data is indicative of the hydroxyl and nitro functional groups, which are key features of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon atom environments within the molecule. The following data is reported for spectra recorded in DMSO-d₆.

¹H NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.49 | s | 1H | Phenolic -OH |

| 7.87 | d | 2H | Aromatic protons ortho to the azo group on the phenol ring |

| 7.33-7.45 | m | 5H | Aromatic protons of the nitrobenzene ring and meta to the azo group on the phenol ring |

| 6.88 | d | 2H | Aromatic protons ortho to the hydroxyl group |

¹³C NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 165.39 | Carbon attached to the hydroxyl group |

| 162.17 | Aromatic carbons |

| 136.47 | Aromatic carbons |

| 131.51 | Aromatic carbons |

| 128.44 | Aromatic carbons |

| 127.93 | Aromatic carbons |

| 127.81 | Aromatic carbons |

| 120.15 | Aromatic carbons |

| 115.39 | Aromatic carbons |

| 65.55 | Aromatic carbons |

UV-Visible Spectroscopy

UV-Vis spectroscopy is crucial for studying the photoisomerization behavior of azobenzenes, specifically the transition between the trans and cis isomers. The absorption maxima (λmax) are key parameters. Deprotonation of the hydroxyl group can lead to a significant red shift of approximately 100 nm in the λmax[3][4]. The π-π* transition is typically observed around 352 nm, while the n-π* transition appears at approximately 450 nm, with the latter strengthening upon trans-to-cis isomerization[5].

| Isomer | λmax (nm) | Transition |

| trans | ~352 | π-π |

| cis | ~450 | n-π |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of 4-Hydroxy-4'-nitroazobenzene.

Synthesis via Azo Coupling

This protocol describes a common method for the synthesis of 4-Hydroxy-4'-nitroazobenzene.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Ethanol

Procedure:

-

Diazotization of p-Nitroaniline:

-

Dissolve a specific molar equivalent of p-nitroaniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the p-nitrobenzenediazonium chloride salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

-

Cool this phenoxide solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.

-

A colored precipitate of 4-Hydroxy-4'-nitroazobenzene will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Hydroxy-4'-nitroazobenzene.

-

Dry the purified crystals in a vacuum oven.

-

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Caption: Experimental workflow for synthesis and structural elucidation.

FT-IR Spectroscopy Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.

-

Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the -OH and -NO₂ functional groups.

NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra and assign the chemical shifts of the signals to the corresponding protons and carbons in the molecular structure.

UV-Vis Spectroscopy Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, DMSO).

-

Record the absorption spectrum of the thermally stable trans isomer over a range of 200-800 nm.

-

To study the cis isomer, irradiate the solution with UV light (e.g., 365 nm) and record the absorption spectrum at the photostationary state.

-

Determine the λmax for both isomers.

Signaling Pathways and Logical Relationships

While 4-Hydroxy-4'-nitroazobenzene is primarily a chemical intermediate and a subject of photochemical studies, its structural motifs are relevant in the context of drug development, particularly in photopharmacology. Azobenzene-containing molecules can be designed as photoswitchable ligands for biological targets.

References

- 1. 4-Hydroxy-4'-nitroazobenzene | C12H9N3O3 | CID 15035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hydroxy-4'-nitroazobenzene [stenutz.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resonance Raman spectroscopy and quantum-chemical calculations of push-pull molecules: 4-hydroxy-4'-nitroazobenzene and its anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Genesis of Color: An In-depth Technical Guide to the Discovery and History of Nitrophenylazo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and core principles of nitrophenylazo dyes. Characterized by the presence of a nitrophenyl group attached to an azo bridge (—N=N—), these compounds represent a significant class of synthetic colorants with a rich history and diverse applications, from textile dyeing to analytical chemistry. This document details their historical development, provides key experimental protocols, summarizes essential quantitative data, and explores their biological interactions.

A Historical Perspective: From Serendipity to Synthesis

The journey of nitrophenylazo dyes is intrinsically linked to the birth of the synthetic dye industry itself. The foundational chemistry for all azo dyes was laid in 1858 by the German chemist Johann Peter Griess. While working at the Royal College of Chemistry, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a reactive diazonium salt. This discovery was monumental, providing a versatile chemical intermediate that could be coupled with various aromatic compounds to produce a vast spectrum of colors.

The first azo dye, Aniline Yellow, was synthesized in 1861. This paved the way for the development of a multitude of azo compounds. Within this burgeoning field, dyes incorporating a nitro group (—NO₂) on one of the aromatic rings soon emerged. The nitro group, being a strong electron-withdrawing group, was found to have a significant effect on the color and properties of the resulting dye, often imparting a deep red or orange hue.

One of the most historically significant and commercially important early nitrophenylazo dyes is Para Red . Synthesized by the coupling of diazotized p-nitroaniline with 2-naphthol (B1666908) (beta-naphthol), Para Red became a widely used, brilliant red pigment. Its synthesis was a classic demonstration of the diazotization and azo coupling reaction sequence that became the cornerstone of the dye industry. Another notable example is Azo Violet (Magneson I) , derived from p-nitroaniline and resorcinol (B1680541), which found utility as a pH indicator and a reagent for detecting magnesium ions.[1][2][3]

The development of these dyes showcased the power of synthetic organic chemistry to create novel molecules with specific, desirable properties, moving coloration from a reliance on often scarce and inconsistent natural sources to predictable and scalable industrial production.

Quantitative Spectroscopic Data

The color of nitrophenylazo dyes is a direct result of their extended π-electron systems, which absorb light in the visible region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) are key quantitative parameters.

| Dye Name | Common Name(s) | Diazo Component | Coupling Component | λmax (nm) | Solvent/Conditions |

| 1-(4-Nitrophenylazo)-2-naphthol | Para Red | p-Nitroaniline | 2-Naphthol | 493 - 520[4] | Various organic solvents |

| 4-(4-Nitrophenylazo)resorcinol | Azo Violet, Magneson I | p-Nitroaniline | Resorcinol | 432 - 437[1][5][6][7] | Neutral/Acidic |

| 4-(4-Nitrophenylazo)resorcinol | Azo Violet, Magneson I | p-Nitroaniline | Resorcinol | 550 - 560[8] | 1M NaOH |

Note: The molar extinction coefficient (ε) for Para Red has been calculated using the Beer-Lambert law (A = εcl) from UV-Visible absorption data, though a standardized value is not consistently reported across literature.[4]

Experimental Protocols

The synthesis of nitrophenylazo dyes is a cornerstone of organic chemistry laboratory education and industrial practice. The following are detailed methodologies for the preparation of Para Red and Azo Violet.

Synthesis of 1-(4-Nitrophenylazo)-2-naphthol (Para Red)

This protocol involves a two-step process: the diazotization of p-nitroaniline, followed by the azo coupling with 2-naphthol.

Step 1: Preparation of 4-Nitrobenzenediazonium (B87018) Chloride Solution (Diazotization)

-

In a beaker, combine 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3M hydrochloric acid.[9]

-

Gently heat the mixture to facilitate the dissolution of the amine.[9]

-

Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring. The amine salt may precipitate.[9]

-

Separately, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite (B80452) (NaNO₂) in 5 mL of water.

-

Slowly add the cold sodium nitrite solution dropwise to the cold, stirred amine salt solution. Maintain the temperature below 10 °C throughout the addition.[9]

-

The resulting pale yellow, slightly turbid solution is the 4-nitrobenzenediazonium chloride intermediate. Keep this solution cold in the ice bath for immediate use in the next step.

Step 2: Azo Coupling to Synthesize Para Red

-

In a separate beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol (beta-naphthol) in 20 mL of 1M sodium hydroxide (B78521) (NaOH) solution.[9]

-

Cool this alkaline naphthol solution to 0-5 °C in an ice-water bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution.[10]

-

An intensely colored red precipitate of Para Red will form immediately.

-

Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the completion of the reaction.[10]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate on the filter with cold water to remove any unreacted salts.

-

Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 50 °C).[10] The melting point of the product is typically in the range of 248-252 °C.[10]

Synthesis of 4-(4-Nitrophenylazo)resorcinol (Azo Violet)

This synthesis follows a similar pathway, substituting resorcinol as the coupling component.

Step 1: Preparation of 4-Nitrobenzenediazonium Chloride Solution

-

Follow the same procedure as described in Section 3.1, Step 1, to prepare the cold diazonium salt solution from p-nitroaniline.

Step 2: Azo Coupling to Synthesize Azo Violet

-

Prepare a solution by dissolving 1.10 g (10.0 mmol) of resorcinol in a cold (0-5 °C) solution of 1.2 g of sodium hydroxide in 60 mL of deionized water.[11]

-

With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the alkaline resorcinol solution.[11]

-

A deep violet or red-brown precipitate of Azo Violet will form.

-

Maintain stirring in the ice bath for at least one hour to ensure complete coupling.[11]

-

Collect the solid product via vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral (pH 7).[11]

-

The crude product can be purified by recrystallization from ethanol.[11] The reported melting point is approximately 195-200 °C with decomposition.[5][11]

Visualizing Core Processes

Diagrams created using Graphviz provide a clear illustration of the key chemical and biological pathways involving nitrophenylazo dyes.

General Synthesis Workflow

The fundamental two-step reaction for producing nitrophenylazo dyes is depicted below.

References

- 1. Azo violet - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Magneson I, Practical grade [himedialabs.com]

- 7. Absorption [4-(4-nitrophenylazo)resorcinol] | AAT Bioquest [aatbio.com]

- 8. 4-(4-Nitrophenylazo)resorcinol, 90+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 10. scispace.com [scispace.com]

- 11. chembk.com [chembk.com]

Health and Safety Considerations for 4-(4-Nitrophenylazo)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-(4-Nitrophenylazo)phenol, a chemical compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from the closely related and well-studied compound, 4-nitrophenol (B140041), to provide a more complete safety profile. All personnel handling this substance must be thoroughly trained in its potential hazards and adhere to strict safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound include skin and eye irritation.[1][2] In broader classifications for similar compounds, such as 4-nitrophenol, hazards also include being harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3]

The following pictograms are associated with the hazards of this compound and related compounds:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Data | Reference |

| Appearance | Red to brown powder | [2][4] |

| Molecular Formula | C₁₂H₉N₃O₃ | [5][6] |

| Molecular Weight | 243.22 g/mol | [5][6] |

| Solubility | Insoluble in water; Soluble in dilute sodium hydroxide | [2][4] |

| Melting Point | 185 °C (decomposes) | [2] |

| Odor | Odorless | [2] |

Toxicological Information

| Metric | Value | Species | Route | Reference |

| LD50 (4-Nitrophenol) | 202 mg/kg | Rat | Oral | [7] |

| LD50 (4-Nitrophenol) | 1,024 mg/kg | Rat | Dermal | [7] |

Acute Effects:

-

Skin Irritation: Causes skin irritation. [1][2]* Eye Irritation: Causes serious eye irritation. [1][2]* Inhalation (based on 4-nitrophenol): Can irritate the nose, throat, and lungs, causing coughing and shortness of breath. [8]High levels may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms like headache, dizziness, and cyanosis. [8]* Ingestion (based on 4-nitrophenol): Harmful if swallowed. [3]May cause headache, drowsiness, and nausea. [9] Chronic Effects:

-

Prolonged or repeated exposure may cause damage to organs. [3]For 4-nitrophenol, repeated exposure may lead to the development of bronchitis. [8]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not explicitly available in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing.

Example Experimental Methodologies:

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves the application of the test substance to the skin of a laboratory animal (typically a rabbit) and observing for signs of erythema and edema.

-

Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves administering the substance to animals in a stepwise procedure to determine the dose that causes mortality.

Safe Handling and Storage

Strict adherence to the following procedures is mandatory to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. [3] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). [10] |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes. [4] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood. [1][4]* Avoid generating dust. [1][10]* Avoid all personal contact, including inhalation and contact with skin and eyes. [4][10]* Do not eat, drink, or smoke in areas where the chemical is handled. [4]* Wash hands thoroughly after handling. [1][2][4]

Storage

-

Store in a cool, dry, well-ventilated area. [4]* Keep containers tightly sealed. [4]* Store away from incompatible materials such as strong oxidizing agents, strong alkalis, acids, and metals. [4]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. [3][10]For phenol-type compounds, it is recommended to swab the affected area with polyethylene (B3416737) glycol 300 (PEG 300) after initial water rinsing. [11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10] |

Spills and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [2][4]4. Wash the spill area thoroughly with soap and water. [4] Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials should be treated as hazardous waste.

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and concepts.

Caption: Workflow for Hazard Identification and Mitigation.

Caption: GHS Hazard Classifications and Required Precautions.

References

- 1. carlroth.com [carlroth.com]

- 2. 4-(p-Nitrophenylazo)resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. technopharmchem.com [technopharmchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 1435-60-5 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Application Notes and Protocols: 4-(4-Nitrophenylazo)phenol in Dye Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenylazo)phenol, also known as 4-hydroxy-4'-nitroazobenzene, is an azo dye characterized by a nitro-substituted phenyl group linked to a phenol (B47542) moiety through an azo bridge (-N=N-). This compound serves as a versatile molecule in dye chemistry, primarily utilized as a disperse dye for hydrophobic fibers, an intermediate in the synthesis of more complex dyes, and as a potential pH indicator. Its chromophoric properties, arising from the extended π-electron system across the azobenzene (B91143) structure, impart a distinct color, which can be modulated by the electronic nature of the substituents and the pH of the medium.

These application notes provide detailed protocols for the synthesis of this compound, its application as a disperse dye for polyester (B1180765) fabrics, and a methodology for the characterization of its pH indicator properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1435-60-5 | [1][2][3] |

| Molecular Formula | C₁₂H₉N₃O₃ | [1][2][3] |

| Molecular Weight | 243.22 g/mol | [1][2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| Water Solubility | 3.892 mg/L (at 25 °C) | [1] |

| Density (estimate) | 1.2985 g/cm³ | [1] |

| Refractive Index (estimate) | 1.5700 | [1] |

Application I: Synthesis of this compound

The synthesis of this compound is a classic example of a diazo coupling reaction, involving two main stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent electrophilic aromatic substitution (azo coupling) with an activated aromatic compound (phenol).

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Nitroaniline (C₆H₆N₂O₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Phenol (C₆H₅OH)

-

Sodium Hydroxide (B78521) (NaOH)

-

Urea (B33335) (optional)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

Step 1: Diazotization of p-Nitroaniline

-

In a 250 mL beaker, prepare a suspension of p-nitroaniline (e.g., 0.05 mol, 6.9 g) in a mixture of concentrated hydrochloric acid (e.g., 12.5 mL) and water (e.g., 12.5 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[4]

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol, 3.8 g) in a minimal amount of cold water (e.g., 10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of p-nitroaniline hydrochloride. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid until the test is negative.

-

The resulting cold p-nitrobenzenediazonium salt solution is used immediately in the next step.

Step 2: Azo Coupling with Phenol

-

In a separate 500 mL beaker, dissolve phenol (e.g., 0.05 mol, 4.7 g) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol, 4.0 g in 50 mL of water).

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath. The phenol must be in its phenoxide form to be sufficiently activated for the electrophilic attack of the diazonium salt.

-

Slowly and with vigorous stirring, add the cold p-nitrobenzenediazonium salt solution from Step 1 to the cold alkaline phenol solution. A brightly colored precipitate of this compound should form immediately.

-

Maintain the pH of the reaction mixture in a weakly acidic to neutral range (pH ~5-7) to facilitate the coupling reaction. Adjust with sodium hydroxide solution if necessary.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

Dry the purified product in a desiccator. The expected yield is typically high, though it should be determined experimentally.

Synthesis Workflow

References

Application Notes and Protocols for 4-(4-Nitrophenylazo)phenol as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenylazo)phenol, also known as 4-hydroxy-4'-nitroazobenzene, is an azo dye that exhibits pH-dependent chromism, making it a valuable tool as a pH indicator in various chemical and biological applications. Its utility is rooted in the reversible protonation and deprotonation of its phenolic hydroxyl group, which alters the electronic conjugation of the molecule and, consequently, its absorption spectrum in the visible range. This document provides detailed application notes and protocols for the use of this compound as a pH indicator, including its synthesis, spectral properties, and a method for the experimental determination of its acid dissociation constant (pKa).

Principle of Operation

The function of this compound as a pH indicator is based on an acid-base equilibrium. The phenolic proton is acidic and can be removed by a base. The protonated (acidic) form and the deprotonated (basic or conjugate base) form of the molecule have distinct colors due to differences in their electronic structures and absorption spectra. The equilibrium between the acidic form (HIn) and the basic form (In⁻) is governed by the pH of the solution and the pKa of the indicator.

HIn (Acidic Form) ⇌ H⁺ + In⁻ (Basic Form)

The pKa is the pH at which the concentrations of the acidic and basic forms are equal. The color change of the indicator is observed over a pH range of approximately pKa ± 1. The electron-withdrawing nature of the nitro group in the para position influences the acidity of the phenolic proton.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Alternate Name | 4-Hydroxy-4'-nitroazobenzene | NIST |

| CAS Number | 1435-60-5 | NIST |

| Molecular Formula | C₁₂H₉N₃O₃ | NIST |

| Molecular Weight | 243.22 g/mol | NIST |

| λmax (Acidic Form) | ~350 nm (in Ethanol) | Estimated from spectral data |

| λmax (Basic Form) | ~450-550 nm (in Ethanol (B145695)/Base) | Estimated from spectral data |

Note: The λmax values are estimated from the graphical representation of the spectra available in the NIST database. The exact wavelengths of maximum absorbance should be determined experimentally in the solvent system of choice.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the synthesis of azo dyes via diazotization of an aromatic amine and subsequent coupling with a phenol (B47542).

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Ice

-

Beakers, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Diazotization of 4-nitroaniline: a. Dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite with an equimolar amount to the 4-nitroaniline solution. Maintain the temperature below 5 °C. d. The formation of the diazonium salt is indicated by a clear solution. Keep the diazonium salt solution on ice.

-

Azo Coupling: a. In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide. b. Cool this alkaline phenol solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. d. A colored precipitate of this compound will form. e. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Isolation and Purification: a. Collect the crude product by vacuum filtration using a Buchner funnel. b. Wash the precipitate with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound. d. Dry the purified crystals and determine the melting point to assess purity.

Preparation of Indicator Solution

Materials:

-

This compound, solid

-

Ethanol (95% or absolute)

-

Volumetric flask

Procedure:

-

Weigh out a precise amount of this compound (e.g., 0.1 g).

-

Dissolve the solid in a small amount of ethanol in a beaker.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of ethanol and add the rinsings to the volumetric flask.

-

Bring the final volume to 100 mL with ethanol and mix thoroughly.

-

Store the indicator solution in a tightly sealed, dark bottle.

Protocol for Spectrophotometric Determination of pKa

This protocol outlines the steps to experimentally determine the pKa of this compound using a UV-Vis spectrophotometer.

Materials:

-

This compound indicator solution

-

A series of buffer solutions of known pH (e.g., from pH 5 to 9)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

UV-Vis spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Solutions: a. Prepare a series of solutions with a constant concentration of the indicator and varying pH. b. For each pH value, add a small, constant volume of the stock indicator solution to a volumetric flask. c. Add the corresponding buffer solution to the flask and dilute to the mark. d. Prepare a fully acidic solution by adding 0.1 M HCl instead of a buffer. e. Prepare a fully basic solution by adding 0.1 M NaOH instead of a buffer.

-

Spectrophotometric Measurements: a. Calibrate the spectrophotometer with a blank solution (the buffer solution without the indicator). b. Record the full absorption spectrum (e.g., from 300 nm to 700 nm) for the fully acidic and fully basic solutions to determine the λmax for the acidic (HIn) and basic (In⁻) forms, respectively. c. Set the spectrophotometer to the λmax of the basic form (In⁻). d. Measure the absorbance of each of the buffered indicator solutions at this wavelength. Also, measure the absorbance of the fully acidic (A_HIn) and fully basic (A_In⁻) solutions.

-

Data Analysis: a. For each buffered solution, the measured absorbance (A) is a combination of the absorbance of the acidic and basic forms. b. The ratio of the concentrations of the basic to acidic forms can be calculated using the following equation: [In⁻] / [HIn] = (A - A_HIn) / (A_In⁻ - A) c. According to the Henderson-Hasselbalch equation: pH = pKa + log([In⁻] / [HIn]) d. Plot pH (y-axis) versus log([In⁻] / [HIn]) (x-axis). e. The data should yield a straight line. The y-intercept of this line is the pKa of the indicator.

Protocol for Use in Acid-Base Titration

Once the pKa and the corresponding color change are known, this compound can be used as an indicator in titrations where the endpoint pH matches its transition range.

Procedure:

-

Add 2-3 drops of the prepared this compound indicator solution to the analyte solution before starting the titration.

-

Titrate with the titrant, observing the color of the solution.

-

The endpoint of the titration is reached when the color of the solution permanently changes from the acidic color to the basic color (or vice versa).

Visualizations

Caption: Acid-base equilibrium of this compound.

Caption: Workflow for spectrophotometric pKa determination.

Caption: Workflow for using the indicator in an acid-base titration.

Application Notes and Protocols for 4-(4-Nitrophenylazo)phenol in Nonlinear Optical Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenylazo)phenol is a versatile organic chromophore belonging to the family of azo dyes. Its molecular structure, characterized by a donor-π-acceptor (D-π-A) framework, makes it a compelling candidate for applications in the field of nonlinear optics (NLO). The molecule consists of a phenol (B47542) group (electron donor) and a nitro group (electron acceptor) linked by an azo bridge (-N=N-), which acts as a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, a key requirement for significant second- and third-order NLO responses.

These NLO properties make this compound and its derivatives suitable for a range of photonic and optoelectronic applications, including frequency doubling, optical switching, and electro-optic modulation. This document provides detailed protocols for the synthesis, characterization, and evaluation of the NLO properties of this compound, intended to guide researchers in harnessing its potential in the development of advanced optical materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 4-((4-Nitrophenyl)diazenyl)phenol |

| Synonyms | 4-Hydroxy-4'-nitroazobenzene |

| CAS Number | 1435-60-5 |

| Molecular Formula | C₁₂H₉N₃O₃ |

| Molecular Weight | 243.22 g/mol |

| Appearance | Light yellow to amber to dark green powder/crystal |

| Melting Point | 216 °C |

| Water Solubility | 3.892 mg/L (at 25 °C) |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of p-nitroaniline followed by an azo coupling reaction with phenol.

Diagram of Synthesis Workflow

Experimental Protocol

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-